Propanedial

Vue d'ensemble

Description

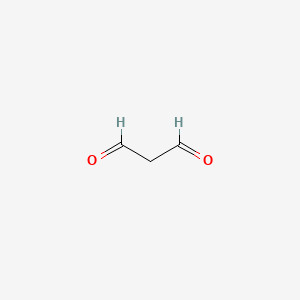

Le malonaldehyde, également connu sous le nom de propanedial, est un composé hautement réactif appartenant à la classe des β-dicarbonyles. Il s'agit d'un liquide incolore qui existe principalement sous sa forme énolique, l'hydroxyacroléine. Le malonaldehyde est un métabolite physiologique et un marqueur bien connu du stress oxydatif, souvent utilisé dans des études liées à la peroxydation lipidique .

Mécanisme D'action

Target of Action

Malondialdehyde (MDA) is a highly reactive compound that primarily targets polyunsaturated fatty acids . It is also known to interact with DNA, forming DNA adducts , and proteins, specifically the terminal lysine residue of apoprotein B-100 . These targets play crucial roles in cellular functions and structural integrity.

Mode of Action

MDA interacts with its targets through a process known as lipid peroxidation . This involves the oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS), leading to the formation of MDA . MDA can also form adducts with DNA and proteins, altering their structure and function . For instance, the reaction of MDA with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Biochemical Pathways

MDA is a product of lipid peroxidation, a biochemical process that occurs as a result of oxidative stress . It is also a prominent product in thromboxane A2 synthesis, where cyclooxygenase 1 or 2 metabolizes arachidonic acid to prostaglandin H2 . This product is further metabolized by thromboxane synthase to thromboxane A2, 12-hydroxyheptadecatrienoic acid, and malonyldialdehyde .

Pharmacokinetics

It is known that mda is a physiological metabolite and a marker for oxidative stress . It is also known that MDA can be easily deprotonated to give the sodium salt of the enolate .

Result of Action

The interaction of MDA with its targets can lead to various cellular effects. For instance, the formation of MDA-DNA adducts can lead to mutagenic effects . The reaction of MDA with proteins can alter their structure and function, potentially leading to cellular dysfunction .

Action Environment

The action of MDA is influenced by various environmental factors. For instance, oxidative stress, which can be triggered by various environmental pollutants, can lead to increased production of MDA . Additionally, the presence of ROS, which can be produced under conditions of environmental stress, can trigger the lipid peroxidation process, leading to the formation of MDA .

Analyse Biochimique

Biochemical Properties

Malondialdehyde results from lipid peroxidation of polyunsaturated fatty acids . It is a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 by platelets and a wide array of other cell types and tissues . The degree of lipid peroxidation can be estimated by the amount of malondialdehyde in tissues .

Cellular Effects

Malondialdehyde is known to cause significant cell membrane damage, possibly due to environmental factors, dietary habits, and health conditions . It has been observed that malondialdehyde can impair insulin activation of PI3-kinase pathway, NO production, and endothelial barrier capacity .

Molecular Mechanism

Malondialdehyde exerts its effects at the molecular level through various mechanisms. It is involved in the formation of primary atherosclerotic vascular wall lesions . The reaction of the aldehyde group of malondialdehyde with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Temporal Effects in Laboratory Settings

The effects of malondialdehyde change over time in laboratory settings. For instance, it has been observed that at −20 °C, only 3 weeks of storage time should be considered valid for fairly acceptable stability in malondialdehyde values .

Dosage Effects in Animal Models

The effects of malondialdehyde vary with different dosages in animal models. For instance, in a study on hybrid groupers, it was found that a low dose of dietary malondialdehyde had limited effects on growth performance and intestinal health, while a high concentration damaged the gastrointestinal structure and negatively impacted the intestinal digestive and antioxidant functions .

Metabolic Pathways

Malondialdehyde is involved in various metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . It is also a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le malonaldehyde peut être synthétisé en laboratoire par hydrolyse de son acétal, le 1,1,3,3-tétraméthoxypropane, qui est disponible dans le commerce et stable en stockage. La réaction d'hydrolyse est généralement effectuée en solution aqueuse .

Méthodes de production industrielle : Dans les milieux industriels, le malonaldehyde est souvent produit comme sous-produit de la peroxydation lipidique. Ce processus implique la dégradation oxydative des acides gras polyinsaturés, conduisant à la formation de malonaldehyde et d'autres aldéhydes .

Types de réactions :

Réduction : Il peut être réduit pour former divers alcools, selon les agents réducteurs utilisés.

Substitution : Le malonaldehyde peut participer à des réactions de substitution nucléophile, formant divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent réagir avec le malonaldehyde dans des conditions douces.

Principaux produits formés :

Oxydation : Les produits comprennent les acides carboxyliques et autres dérivés oxydés.

Réduction : Les alcools et autres formes réduites de malonaldehyde.

Substitution : Divers dérivés substitués du malonaldehyde, selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le malonaldehyde a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme marqueur du stress oxydatif.

Biologie : Sert de biomarqueur de la peroxydation lipidique et des dommages oxydatifs dans les cellules et les tissus.

Médecine : Utilisé dans des études liées aux maladies impliquant le stress oxydatif, telles que les maladies cardiovasculaires et les maladies neurodégénératives.

Industrie : Employé dans la production de polymères et d'autres produits chimiques industriels

5. Mécanisme d'action

Le malonaldehyde exerce ses effets principalement par sa forte réactivité avec les nucléophiles. Il peut former des adduits avec les protéines, les acides nucléiques et autres biomolécules, conduisant à des dommages cellulaires. Cette réactivité est souvent médiée par les espèces réactives de l'oxygène, qui dégradent les lipides polyinsaturés pour former du malonaldehyde. Le composé peut également activer diverses voies de signalisation, y compris la protéine kinase-C, la p38-MAPK, l'ERK1/2 et le NF-kB, contribuant à son rôle dans le stress oxydatif et l'inflammation .

Composés similaires :

4-Hydroxynonénal : Un autre aldéhyde formé lors de la peroxydation lipidique, connu pour son rôle dans le stress oxydatif.

Acroleine : Un aldéhyde hautement réactif avec des propriétés similaires à celles du malonaldehyde.

Acide glucique : Un composé apparenté avec une réactivité chimique similaire.

Unicité du malonaldehyde : Le malonaldehyde est unique en raison de sa forte réactivité et de son rôle de marqueur du stress oxydatif. Contrairement aux autres aldéhydes, il est spécifiquement formé lors de la peroxydation des acides gras polyinsaturés et est largement utilisé dans des études liées aux dommages oxydatifs et à la régulation redox .

Applications De Recherche Scientifique

Malonaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a marker for oxidative stress.

Biology: Serves as a biomarker for lipid peroxidation and oxidative damage in cells and tissues.

Medicine: Utilized in studies related to diseases involving oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Employed in the production of polymers and other industrial chemicals

Comparaison Avec Des Composés Similaires

4-Hydroxynonenal: Another aldehyde formed during lipid peroxidation, known for its role in oxidative stress.

Acrolein: A highly reactive aldehyde with similar properties to malonaldehyde.

Glucic Acid: A related compound with similar chemical reactivity.

Uniqueness of Malonaldehyde: Malonaldehyde is unique due to its high reactivity and its role as a marker for oxidative stress. Unlike other aldehydes, it is specifically formed during the peroxidation of polyunsaturated fatty acids and is widely used in studies related to oxidative damage and redox regulation .

Propriétés

IUPAC Name |

propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMYVTOQOOLQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OCHCH2CHO, C3H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202556 | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid (needles); [NIOSH], Solid, NEEDLES., Solid (needles). | |

| Record name | Malonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/99 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Solid (needles) | |

CAS No. |

542-78-9 | |

| Record name | Malonaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8F71G49Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanedial | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

72 °C, 161 °F | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)